Ethyl 4-hydrazinylbenzoate
Overview
Description
Ethyl 4-hydrazinylbenzoate is a chemical compound with the molecular formula C9H12N2O21. It is used in laboratory chemicals and the manufacture of chemical compounds2.
Synthesis Analysis
The synthesis of Ethyl 4-hydrazinylbenzoate has been reported in the Journal of Chemical Crystallography3. The compound under study, (E)-ethyl 4- (2- (thiofen-2-ylmethylene) hydrazinyl)benzoate, was crystallized from ethanol as translucent light yellow thin plates3.
Molecular Structure Analysis
The molecular structure of Ethyl 4-hydrazinylbenzoate has been analyzed using various simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD4.
Chemical Reactions Analysis
The chemical reactions of Ethyl 4-hydrazinylbenzoate have been studied in detail. The compound forms three hydrogen bonds and two intermolecular π-interaction perpendiculars to the hydrogen bonds patterns are observed in the crystal structure3.Physical And Chemical Properties Analysis
Ethyl 4-hydrazinylbenzoate is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C2. The compound has a molecular weight of 180.212.Scientific Research Applications
Synthesis and Characterization of Novel Compounds
- Organic Synthesis : Ethyl 4-hydrazinylbenzoate derivatives play a crucial role in the synthesis of novel organic compounds. For instance, ethyl 2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate and ethyl 2-(2-(4-bromobenzylidene)hydrazinyl)thiazole-4-carboxylate were synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and FT-IR. These compounds were further analyzed for their nonlinear optical properties, indicating potential applications in technology (Haroon et al., 2019).
Nonlinear Optical Properties
- Photonic Applications : Ethyl 4-hydrazinylbenzoate derivatives demonstrate significant nonlinear optical properties, making them promising for photonic devices. A study on ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate revealed its potential in applications involving optical limiting and photonic devices (Nair et al., 2022).
Biological Activities
- Anticancer Activity : Novel hydrazide-hydrazones derived from ethyl paraben, including Ethyl 4-hydrazinylbenzoate derivatives, have shown promising anticancer activity. This study evaluated their cytotoxicity against liver cancer cell lines, indicating their potential as therapeutic agents (Han et al., 2020).
- Antimicrobial and Antiviral Potential : Ethyl 4-hydrazinylbenzoate derivatives have also been studied for their antimicrobial and antioxidant properties. A series of these derivatives demonstrated significant activity in both antimicrobial and antioxidant assays, with potential applications in treating infections and oxidative stress-related conditions (Haroon et al., 2021).
Material Science
- Polymer Synthesis : Ethyl 4-hydrazinylbenzoate has been used in the synthesis of carrier polymers derived from 2-hydrazinylbenzo[d]thiazole. These polymers have been evaluated for their antibacterial and anticancer activities, indicating their potential in drug delivery systems (Attiya et al., 2022).
Environmental Studies
- Environmental Behavior : The environmental behavior of derivatives of Ethyl 4-hydrazinylbenzoate, such as ethyl-4-aminobenzoate, has been examined. This study looked into the transformation products and environmental fate of these compounds, shedding light on their potential ecological impact (Li et al., 2017).
Safety And Hazards
Ethyl 4-hydrazinylbenzoate is classified under the GHS07 hazard class. The hazard statements associated with this compound include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation2. The recommended precautionary statements are P261;P280;P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do56.
Future Directions
The future directions of Ethyl 4-hydrazinylbenzoate are not explicitly mentioned in the search results. However, given its interesting properties, it could be a subject of further research in various fields of chemistry and pharmacology.
Please note that this information is based on the available resources and might not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
ethyl 4-hydrazinylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-5-8(11-10)6-4-7/h3-6,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYDHGMTXHCSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355170 | |
Record name | ethyl 4-hydrazinylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydrazinylbenzoate | |
CAS RN |
14685-90-6 | |
Record name | ethyl 4-hydrazinylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14685-90-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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